molecular formula C11H6F6O2 B13730900 4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid

4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid

Cat. No.: B13730900
M. Wt: 284.15 g/mol
InChI Key: UVFXHIILLZWUNX-VMPITWQZSA-N
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Description

4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid is an organofluorine compound characterized by the presence of multiple trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid typically involves the reaction of trifluoromethyl-substituted precursors under controlled conditions. One common method includes the use of trifluoromethyl phenyl sulfone as a starting material, which undergoes a series of reactions to introduce the trifluoromethyl groups and form the desired crotonic acid structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, materials, and agrochemicals.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid is unique due to its multiple trifluoromethyl groups, which impart distinct chemical properties such as high stability, lipophilicity, and reactivity. These properties make it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C11H6F6O2

Molecular Weight

284.15 g/mol

IUPAC Name

(E)-4,4,4-trifluoro-3-[4-(trifluoromethyl)phenyl]but-2-enoic acid

InChI

InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-6(2-4-7)8(5-9(18)19)11(15,16)17/h1-5H,(H,18,19)/b8-5+

InChI Key

UVFXHIILLZWUNX-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=C\C(=O)O)/C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=CC(=O)O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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